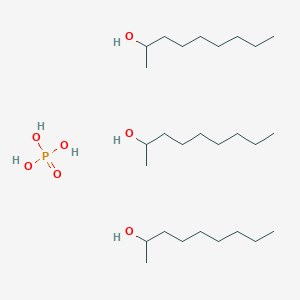

Nonan-2-ol;phosphoric acid

Description

Significance of Secondary Alkyl Phosphate (B84403) Esters in Chemical Research

Secondary alkyl phosphate esters are a versatile and widespread class of functional groups involved in a plethora of biological activities. nih.gov Although their presence in secondary metabolites is relatively rare, they represent a largely unexplored area of chemical space. nih.gov These compounds are crucial in various industrial applications, serving as surfactants, emulsifying agents, wetting agents, corrosion inhibitors, and lubricants. researchgate.netresearchgate.net The properties of these esters are influenced by the structure of the parent alcohol and the mono- or diester ratio. researchgate.netresearchgate.net

The study of simpler alkyl phosphates provides valuable insights into the complex reactions of biologically crucial molecules like nucleotides. ttu.ee Specifically, the hydrolysis and intramolecular catalysis of these esters are of great importance in understanding the chemistry of nucleic acids and their derivatives. ttu.ee Research has shown that phosphate esters with secondary alkyl groups can decompose more rapidly than those with primary groups, a factor that is significant in applications like lubrication. nih.gov

Synthetic Challenges in Selective Phosphorylation of Nonan-2-ol

The selective phosphorylation of a secondary alcohol like nonan-2-ol presents several synthetic hurdles. One of the primary challenges is achieving regioselectivity, especially in molecules with multiple hydroxyl groups. jst.go.jprsc.org Often, primary alcohols are more readily phosphorylated than secondary alcohols. jst.go.jprsc.org

Common phosphorylating agents like phosphorus oxychloride (POCl3) can be overly reactive, leading to mixtures of mono-, di-, and tri-alkyl phosphates. nih.gov This lack of selectivity necessitates complex purification steps. thieme-connect.de The direct use of phosphoric acid requires harsh conditions, such as high temperatures, and has a limited substrate scope due to its high acidity. nih.gov

Modern synthetic methods aim to overcome these challenges by using milder and more selective reagents. For instance, amine-free phosphorylation methods using 4-methylpyridine (B42270) N-oxide and molecular sieves have been developed to work under mild conditions and are compatible with sensitive substrates. jst.go.jp Another approach involves the use of isopropenyl phosphate with a catalytic base, which shows remarkable selectivity for primary over secondary alcohols. rsc.org The development of P(V)-based reagents, such as the Ψ-reagent platform, also offers a direct and chemoselective method for phosphorylating alcohols. nih.gov

Overview of Research Directions for Nonan-2-ol Phosphate Esters

Current research on nonan-2-ol phosphate esters and related secondary alkyl phosphates is exploring several promising avenues. One key area is their application as surfactants in enhanced oil recovery. researchgate.net The synthesis of these esters from industrial fatty alcohols and their subsequent evaluation for surface-active properties are of significant interest. researchgate.net

In the field of materials science, the thermal decomposition of secondary alkyl phosphates on metal surfaces is being investigated to design improved lubricants and anti-wear additives. nih.govsemanticscholar.orgchemrxiv.org Understanding the mechanochemistry of these esters is crucial for developing new additives with optimized tribological performance. nih.gov

Furthermore, the development of new synthetic methodologies for the selective phosphorylation of secondary alcohols remains a vibrant area of research. jst.go.jprsc.orgnih.govsioc-journal.cn These studies aim to create more efficient, scalable, and environmentally friendly processes for producing these valuable compounds. The unique properties of secondary alkyl phosphate esters also make them interesting candidates for incorporation into more complex molecules, including natural products and biologically active probes. nih.govnih.gov

Below is a table summarizing key research findings related to the synthesis and properties of secondary alkyl phosphates.

| Research Area | Key Findings |

| Synthesis | Amine-free phosphorylation with 4-methylpyridine N-oxide provides a mild method for phosphorylating secondary alcohols. jst.go.jp |

| Isopropenyl phosphate shows high selectivity for primary over secondary alcohols in phosphorylation reactions. rsc.org | |

| P(V)-based Ψ-reagents allow for direct and chemoselective phosphorylation of a broad range of alcohols. nih.gov | |

| Properties & Applications | Secondary alkyl phosphates are effective surfactants for enhanced oil recovery. researchgate.net |

| The decomposition of secondary alkyl phosphates on iron surfaces is faster than that of primary analogues, impacting their performance as lubricants. nih.govsemanticscholar.org | |

| The structure of the alkyl group significantly influences the thermal stability and decomposition pathways of phosphate esters. semanticscholar.orgchemrxiv.org |

Properties

CAS No. |

104660-38-0 |

|---|---|

Molecular Formula |

C27H63O7P |

Molecular Weight |

530.8 g/mol |

IUPAC Name |

nonan-2-ol;phosphoric acid |

InChI |

InChI=1S/3C9H20O.H3O4P/c3*1-3-4-5-6-7-8-9(2)10;1-5(2,3)4/h3*9-10H,3-8H2,1-2H3;(H3,1,2,3,4) |

InChI Key |

IMVAKWUCCRXNOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)O.CCCCCCCC(C)O.CCCCCCCC(C)O.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Nonan 2 Ol Phosphate Esters

Direct Catalytic O-Phosphorylation of Nonan-2-ol

Direct phosphorylation methods aim to introduce a phosphate (B84403) group onto the hydroxyl moiety of nonan-2-ol in a single catalytic step, which is an important goal in organic synthesis. nih.gov

A notable advancement in direct phosphorylation is the use of Brønsted acid catalysts. nih.govacs.org Researchers have developed a catalytic, chemoselective phosphorylation of alcohols using a system composed of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as the catalyst and phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor. acs.orgnih.govacs.org This method is significant for its high functional group tolerance and its ability to directly install an unprotected phosphate group. nih.govacs.org

The reaction's efficacy is sensitive to the acidity of the Brønsted acid catalyst. While weaker acids like tetrazole or benzoic acid derivatives prove ineffective, and stronger acids such as trifluoroacetic acid give low yields, TBAHS (pKa1 = 2.0) was found to successfully catalyze the phosphorylation. acs.org The system has been shown to be effective for sterically hindered secondary alcohols, achieving a 66% yield for one such substrate, which suggests its applicability to the phosphorylation of nonan-2-ol. nih.govacs.org

Mechanistic studies involving NMR, mass spectrometry, and density functional theory suggest a unique reaction pathway. acs.orgnih.gov The TBAHS catalyst is believed to first protonate PEP-K. nih.govresearchgate.net Subsequently, an unprecedented mixed anhydride (B1165640) species is generated from PEP-K and TBAHS, which then acts as the active phosphorylating agent. acs.orgnih.gov This operationally simple method provides efficient access to a wide range of O-phosphorylated compounds. acs.org

| Catalyst | pKa1 | Yield (%) |

| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | 2.0 | 35 |

| Phosphoric Acid | 2.1 | 6 |

| 10-Camphorsulfonic Acid | 1.2 | 2 |

| Trifluoroacetic Acid (TFA) | -0.3 | 4 |

| Benzoic Acid Derivatives | 2.9–4.2 | 0 |

| Tetrazole | 4.9 | 0 |

| Table 1: Evaluation of various Brønsted acids in the catalytic phosphorylation of an alcohol substrate using PEP-K. Data sourced from acs.org. |

Organocatalysis offers a metal-free alternative for alcohol phosphorylation. Pyridine-N-oxide and its derivatives have been identified as competent nucleophilic catalysts for the phosphorylation of hydroxyl groups using phosphoryl chlorides, such as diphenyl phosphoryl chloride (DPPCl). thieme-connect.compsu.eduuq.edu.au This method is effective for a range of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols, under mild reaction conditions and with low catalyst loading (typically 5 mol%). thieme-connect.compsu.edu

The reaction involves the activation of the phosphoryl chloride by the pyridine-N-oxide catalyst. This strategy has been successfully applied to the phosphorylation of secondary alcohols, with moderate to good yields, although reaction times may be longer compared to primary alcohols. psu.edu For instance, the phosphorylation of (-)-menthol, a secondary alcohol, proceeds in the presence of a pyridine-N-oxide catalyst. jst.go.jp An amine-free phosphorylation method using 4-methylpyridine (B42270) N-oxide in the presence of 4 Å molecular sieves has also been developed, which provides various phosphorylated products in high yields and is suitable for acid- or base-sensitive substrates. jst.go.jpnih.gov

| Catalyst (20 mol%) | Reaction Time (h) | Yield (%) |

| 4-Methylpyridine N-oxide | 4 | 82 |

| Pyridine (B92270) N-oxide | 4 | 75 |

| 4-(Dimethylamino)pyridine N-oxide | 4 | 69 |

| 4-(Trifluoromethyl)pyridine N-oxide | 4 | 59 |

| 4-Chloropyridine N-oxide | 4 | 55 |

| 3,5-Dichloropyridine N-oxide | 4 | 33 |

| 2-Phenylpyridine N-oxide | 4 | 15 |

| None | 4 | <1 |

| Table 2: Screening of pyridine N-oxide derivatives as catalysts for the amine-free O-phosphorylation of (-)-menthol. Data sourced from jst.go.jp. |

The direct dehydrative condensation of phosphoric acid with alcohols represents the most atom-economical approach to phosphate esters, producing only water as a byproduct. acs.org However, these reactions often require high temperatures and can have a limited substrate scope. researchgate.net

To overcome these limitations, methods have been developed that use promoting agents. One such method involves the condensation of equimolar amounts of phosphoric acid and an alcohol in the presence of a nucleophilic base, such as N-alkylimidazole or 4-(N,N-dialkylamino)pyridine, and a tertiary amine like tributylamine. acs.orgnih.govelsevierpure.com This approach allows the reaction to proceed under milder conditions and has been shown to selectively phosphorylate hydroxyl groups even in the presence of amino groups. acs.org The reaction is typically carried out in aprotic polar solvents like DMF. acs.org While effective for many substrates, the scope for sterically hindered secondary alcohols under these specific conditions requires consideration. researchgate.net Other strategies include using trichloroacetonitrile (B146778) to activate a phosphate salt or employing rhenium(VII) oxide as a catalyst at elevated temperatures. researchgate.netthieme-connect.de

Indirect Phosphorylation Routes for Nonan-2-ol

Indirect methods involve the formation of an intermediate phosphorus species which is then converted to the final phosphate ester. These multi-step approaches often provide high yields and purity. mdpi.com

The phosphoramidite (B1245037) method is a cornerstone of nucleic acid synthesis and can be adapted for the phosphorylation of alcohols like nonan-2-ol. researchgate.netatdbio.com This route involves a multi-step process that typically includes condensation, and oxidation, followed by deprotection. researchgate.net

The general cycle involves:

Condensation: A protected phosphoramidite monomer is coupled with the hydroxyl group of the alcohol (nonan-2-ol). This step is typically activated by a weak acid, such as tetrazole.

Oxidation/Sulfurization/Boronation: The resulting phosphite (B83602) triester intermediate is unstable and is immediately oxidized to the more stable phosphate triester. wikipedia.org Common oxidizing agents include iodine in the presence of water. acs.org Alternatively, treatment with sulfurizing or boronating agents can yield thiophosphate or boranophosphate derivatives, respectively. nih.gov

Deprotection: The protecting groups on the phosphate and the alcohol (if any) are removed to yield the final phosphate monoester.

This method is highly efficient and allows for the stepwise construction of complex phosphorylated molecules. nih.gov While extensively used for oligonucleotides, its principles are directly applicable to the synthesis of simpler alkyl phosphates. atdbio.comnih.gov

An alternative indirect route proceeds via the formation of a phosphite ester, which is subsequently oxidized to the corresponding phosphate ester. wikipedia.org

The initial step involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with three equivalents of the alcohol (nonan-2-ol). wikipedia.org This reaction is often carried out in the presence of a base, such as a tertiary amine, to neutralize the HCl byproduct and drive the formation of the trialkyl phosphite, P(O-nonan-2-yl)₃. wikipedia.org

The resulting phosphite ester is then oxidized to the phosphate ester. wikipedia.org P(OR)₃ + [O] → OP(OR)₃

A variety of oxidants can be employed for this transformation. acs.org For example, molecular iodine in combination with H₂O₂ has been used as a catalytic system to achieve the phosphorylation of primary and secondary alcohols via an in-situ generated phosphite intermediate. acs.org This method has proven effective for secondary alcohols like isopropanol (B130326) and menthol, affording the corresponding phosphate esters in good to excellent yields. acs.org The final triester can then be hydrolyzed to the desired monoester, nonan-2-ol phosphate.

Alcohol-Based Michaelis-Arbuzov Reactions to Form Nonan-2-ol Phosphonates

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds, traditionally involving the reaction of a trialkyl phosphite with an alkyl halide to yield a phosphonate (B1237965). jk-sci.comwikipedia.org However, modern adaptations have sought to improve the environmental standing of this reaction. An important evolution is the "alcohol-based" Michaelis-Arbuzov reaction, which utilizes an alcohol directly, thereby circumventing the need for alkyl halides, which are often toxic. rsc.orgnih.gov

In this approach, a secondary alcohol such as nonan-2-ol can react with a trivalent phosphorus reagent (e.g., a phosphite) in the presence of a catalyst. rsc.org A common catalytic system employs tetrabutylammonium iodide (n-Bu₄NI). nih.gov The mechanism is thought to involve the in-situ conversion of the alcohol to an alkyl iodide, which then participates in the classical Michaelis-Arbuzov pathway. The reaction proceeds through a nucleophilic Sɴ2 attack by the phosphorus atom on the alkyl iodide, forming a phosphonium (B103445) salt intermediate, which then dealkylates to yield the final phosphonate product. wikipedia.org

For aliphatic alcohols like nonan-2-ol, the choice of phosphite is critical. Using sterically hindered phosphites, such as triisopropyl phosphite, can suppress potential side reactions and improve the yield of the desired nonan-2-ol phosphonate. nih.gov This method represents a more environmentally benign and efficient route for C–P(O) bond formation. rsc.org

Table 1: Key Parameters in Alcohol-Based Michaelis-Arbuzov Reaction for Secondary Alcohols

| Parameter | Description | Rationale/Example for Nonan-2-ol |

| Alcohol Substrate | The alcohol providing the alkyl group for the phosphonate. | Nonan-2-ol (a secondary aliphatic alcohol). |

| Phosphorus Reagent | Trivalent phosphorus compound. | Triisopropyl phosphite (steric hindrance favors reaction at the secondary alcohol). |

| Catalyst | Facilitates the in-situ formation of the alkyl halide intermediate. | Tetrabutylammonium iodide (n-Bu₄NI) is a common choice. nih.gov |

| Temperature | Reaction condition required to drive the reaction. | Typically requires heating, often in the range of 85-125°C. rsc.org |

| Byproducts | Unwanted substances formed during the reaction. | A new alkyl halide is formed from one of the phosphite's alkyl groups and the catalyst's halide. wikipedia.org |

Stereoselective Synthesis of Chiral Nonan-2-ol Phosphate Esters

Nonan-2-ol is a chiral molecule, existing as two distinct enantiomers, (R)-nonan-2-ol and (S)-nonan-2-ol. nih.gov Consequently, the phosphorylation of nonan-2-ol can lead to chiral phosphate esters. The synthesis of single-enantiomer organophosphates is of significant interest, necessitating stereoselective methods that can control the three-dimensional arrangement of the final product.

Application of Chiral Phosphoric Acid Catalysts for Enantioselective Phosphorylation

Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for a wide array of asymmetric transformations, including the enantioselective phosphorylation of alcohols. acs.orgnih.gov These catalysts, typically derived from a BINOL (1,1'-bi-2-naphthol) backbone, create a well-defined chiral environment that can differentiate between the two enantiomers of a racemic alcohol or guide the attack of a phosphorylating agent to one face of a prochiral substrate.

The catalytic cycle is believed to involve the formation of a ternary complex through hydrogen bonding between the CPA, the alcohol substrate (nonan-2-ol), and the phosphorylating agent. nih.gov This organized assembly directs the nucleophilic attack of the alcohol onto the phosphorus center, resulting in the preferential formation of one enantiomer of the phosphate ester. The steric bulk of the substituents at the 3 and 3' positions of the BINOL scaffold is a critical factor in achieving high levels of enantioselectivity. nih.govrsc.org

Table 2: Examples of Chiral Phosphoric Acid (CPA) Scaffolds for Asymmetric Catalysis

| Catalyst Type | General Structure | Key Features for Enantioselectivity |

| BINOL-Derived CPA | A backbone of 1,1'-bi-2-naphthol (B31242) with a phosphoric acid moiety. | Possesses axial chirality. Bulky aryl groups (e.g., 9-anthracenyl) at the 3,3' positions create a confined chiral pocket. nih.gov |

| SPINOL-Derived CPA | A spirobiindane backbone with a phosphoric acid moiety. | Spirocyclic structure provides a rigid and well-defined chiral environment. nih.gov |

| Hybrid Photocatalyst-CPA | A CPA scaffold functionalized with a photocatalytic unit (e.g., cyanoarene). | Combines photoredox or energy transfer catalysis with chiral Brønsted acid catalysis for novel transformations. nih.gov |

Biocatalytic and Enzymatic Approaches for Chiral Phosphate Synthesis

Biocatalysis offers a powerful and highly selective alternative for synthesizing chiral compounds under mild conditions. core.ac.uk The synthesis of enantiomerically pure nonan-2-ol phosphate esters can be achieved through several enzymatic strategies, which are prized for their high chemo-, regio-, and enantioselectivity. researchgate.net

One common approach is the asymmetric reduction of the corresponding prochiral ketone, nonan-2-one, using ketoreductase (KRED) enzymes. acs.org These enzymes, often requiring a cofactor like NADPH, can deliver either the (R) or (S) enantiomer of nonan-2-ol with very high enantiomeric excess (ee), depending on the specific enzyme used. tandfonline.com The resulting enantiopure alcohol can then be phosphorylated using standard chemical methods.

Another powerful biocatalytic method is the kinetic resolution of racemic nonan-2-ol. Enzymes such as lipases can selectively acylate one enantiomer of the alcohol at a much faster rate than the other. This leaves the unreacted, enantiomerically enriched alcohol, which can be separated and subsequently phosphorylated.

Whole-cell biocatalysis, using organisms like Daucus carota (carrot), also serves as an effective method for the stereoselective reduction of ketones to chiral alcohols. acs.orgrsc.org

Table 3: Biocatalytic Strategies for Chiral Nonan-2-ol Synthesis

| Strategy | Biocatalyst Type | Principle | Typical Outcome |

| Asymmetric Reduction | Ketoreductases (KREDs) | Stereoselective reduction of nonan-2-one to a single enantiomer of nonan-2-ol. | High conversion (>99%) and high enantiomeric excess (>99% ee) for the target alcohol. tandfonline.com |

| Kinetic Resolution | Lipases (e.g., Candida antarctica lipase (B570770) B) | Enantioselective acylation of one enantiomer of racemic nonan-2-ol, leaving the other enantiomer unreacted. | Theoretical maximum yield of 50% for the desired enantiomer with high enantiomeric excess. |

| Whole-Cell Bioreduction | Daucus carota (carrot) cells | Use of endogenous reductase enzymes within the plant cells to reduce nonan-2-one. | Good to excellent yields with satisfactory enantiomeric excess. acs.org |

Green Chemistry Principles in the Synthesis of Nonan-2-ol Phosphate Esters

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. decachem.com

Atom Economy and Waste Minimization in Phosphorylation Reactions

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. libretexts.org Traditional phosphorylation methods, such as those using phosphorus oxychloride (POCl₃), often suffer from poor atom economy and generate significant corrosive waste (e.g., HCl).

In contrast, addition reactions are inherently 100% atom-economical. While not always feasible, designing synthetic routes to maximize additions and minimize eliminations or substitutions is a key green strategy. The alcohol-based Michaelis-Arbuzov reaction, for instance, improves on the classical method by using the alcohol directly, but it is not perfectly atom-economical as it still generates an alkyl halide byproduct. wikipedia.orgrsc.org

Waste minimization can also be achieved by using catalytic rather than stoichiometric reagents. Catalysts are used in small amounts and can often be recycled and reused. decachem.com For example, immobilized enzymes used in biocatalytic approaches can be recovered and reused for multiple reaction cycles, significantly reducing waste. tandfonline.com Furthermore, developing electrochemical phosphorylation methods represents a modern approach that can proceed with excellent atom economy under mild conditions. nih.gov

Table 4: Comparative Atom Economy in Phosphorylation

| Reaction Type | Generic Equation (Example) | Desired Product | Byproducts | Atom Economy (%) |

| Classical (POCl₃) | 3 R-OH + POCl₃ → (RO)₃PO + 3 HCl | Trialkyl phosphate | Hydrogen chloride | ~80-90% (depends on R) |

| Addition Reaction | R-OH + P₄O₁₀ (complex) → Phosphate Ester | Phosphate Ester | None (idealized) | 100% |

| Michaelis-Arbuzov | R'X + P(OR)₃ → R'P(O)(OR)₂ + RX | Dialkyl phosphonate | Alkyl halide | <100% (variable) |

Development of Sustainable Solvents and Reaction Media

The choice of solvent accounts for a significant portion of the mass and energy consumption in a chemical process and is a primary source of waste. nih.gov Green chemistry encourages the use of sustainable solvents or, ideally, the elimination of solvents altogether.

Water is considered a premier green solvent due to its non-toxicity, availability, and safety. It is the natural medium for biocatalytic reactions, and its use can sometimes enhance selectivity and reaction rates. nih.govunimi.it For certain phosphorylation reactions, particularly those involving enzymes, water or aqueous buffer systems are the solvents of choice. acs.orgtandfonline.com

Other sustainable options include bio-derived solvents like isopropanol, which has been used as a green solvent in certain photoredox-catalyzed phosphorylation reactions. oaepublish.com The ultimate goal is to perform reactions under solvent-free conditions, a field known as mechanochemistry, where mechanical force is used to initiate reactions, thus eliminating all solvent-related waste. nih.govacs.org

Table 5: Sustainable Solvents and Media for Phosphorylation Reactions

| Solvent/Medium | Type | Advantages | Applicable Reactions |

| Water | Green Solvent | Non-toxic, non-flammable, inexpensive, enhances some biocatalytic reactions. nih.gov | Enzymatic and biocatalytic synthesis. acs.org |

| Isopropanol | Bio-derived Solvent | Biodegradable, lower toxicity than many traditional organic solvents. | Photoredox-catalyzed hydrophosphinylation. oaepublish.com |

| Solvent-Free | Mechanochemistry | Eliminates solvent waste, can lead to novel reactivity, reduces energy for solvent removal. nih.gov | Hydride phosphorylation using ball-milling. acs.org |

| Supercritical Fluids (e.g., scCO₂) | Green Solvent | Non-toxic, easily removed, tunable properties. | Can be used for various catalytic reactions, though specific application to nonan-2-ol phosphorylation is less documented. |

Mechanistic Elucidation of Nonan 2 Ol Phosphorylation Processes

Detailed Reaction Mechanisms of Phosphate (B84403) Esterification

The esterification of nonan-2-ol with phosphoric acid can proceed through several mechanistic pathways, influenced by reaction conditions and the nature of the phosphorylating species.

The phosphorylation of an alcohol like nonan-2-ol is fundamentally a nucleophilic substitution reaction where the hydroxyl group of the alcohol acts as the nucleophile, attacking the electrophilic phosphorus atom of the phosphorylating agent. youtube.com The specific pathway, whether it follows a concerted (SN2-like) or a stepwise (SN1-like) mechanism, is a subject of detailed investigation.

In the context of secondary alcohols such as nonan-2-ol, both SN1 and SN2 pathways are plausible and can be influenced by factors like the solvent and the specific phosphorylating agent used. libretexts.orgmasterorganicchemistry.com

SN2-like Mechanism: In a bimolecular (SN2-like) pathway, the nucleophilic oxygen of the nonan-2-ol attacks the phosphorus atom in a concerted step, leading to the formation of a pentacoordinate transition state. rsc.org This is followed by the departure of a leaving group from the phosphorus atom. Steric hindrance around the secondary carbon of nonan-2-ol and the phosphorus center can influence the rate of this pathway. masterorganicchemistry.com For SN2 reactions, polar aprotic solvents are generally favored as they can solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity. libretexts.org

SN1-like Mechanism: A unimolecular (SN1-like) mechanism involves the initial slow dissociation of the phosphorylating agent to form a highly reactive metaphosphate intermediate (PO₃⁻), which is then rapidly attacked by the alcohol. rsc.orgnih.gov The formation of a carbocation on the secondary carbon of nonan-2-ol is less likely due to its relative instability compared to tertiary carbocations. savemyexams.com However, a dissociative mechanism at the phosphorus center is a possibility, especially with good leaving groups on the phosphorylating agent. acs.org Polar protic solvents, which can stabilize both the carbocation-like intermediate and the leaving group, generally favor SN1 reactions. libretexts.orglibretexts.org

The nature of the substrate plays a crucial role in determining the dominant pathway. Secondary alkyl halides, analogous to the activated alcohol, can undergo both SN1 and SN2 reactions, and the outcome often depends on the specific conditions. masterorganicchemistry.com

| categoryFactor | mediationSN1-like Pathway | mediationSN2-like Pathway |

|---|---|---|

| Mechanism | Stepwise (dissociative at phosphorus) | Concerted (bimolecular) |

| Intermediate | Metaphosphate (PO₃⁻) or similar reactive species | Pentacoordinate transition state |

| Substrate Influence (Alcohol) | Less sensitive to steric hindrance at the alcohol carbon. | Sensitive to steric hindrance at the alcohol carbon. |

| opacitySolvent Preference | Polar protic solvents | Polar aprotic solvents |

| Rate Law | Rate = k[Phosphorylating Agent] | Rate = k[Phosphorylating Agent][Alcohol] |

Acid catalysis is a cornerstone of the phosphorylation of alcohols using phosphoric acid. The acid serves a dual purpose: it activates the alcohol for nucleophilic attack and can also promote a competing dehydration reaction. iitk.ac.inchemguide.co.uk

In the phosphorylation reaction, the acid protonates the hydroxyl group of nonan-2-ol, converting it into a better leaving group (-OH₂⁺). masterorganicchemistry.comchemistrysteps.com This enhances the electrophilicity of the carbon atom, but more importantly in this context, it facilitates the attack of the alcohol on the phosphorus atom. Proton transfer from the alcohol to the phosphate group of the phosphorylating agent can also facilitate the reaction. nih.govacs.org

However, a significant side reaction, particularly at higher temperatures, is the acid-catalyzed dehydration of nonan-2-ol to form nonene isomers. iitk.ac.inchemguide.co.ukmasterorganicchemistry.com This E1 elimination reaction proceeds through the following steps:

Protonation of the hydroxyl group of nonan-2-ol to form an oxonium ion. iitk.ac.in

Loss of a water molecule to form a secondary nonyl carbocation. chemistrysteps.com

Deprotonation of an adjacent carbon by a base (e.g., water or HSO₄⁻) to form a double bond. masterorganicchemistry.com

The use of phosphoric acid is often preferred over sulfuric acid for dehydration because it is a weaker oxidizing agent and leads to cleaner reactions with fewer byproducts. chemguide.co.uk The reaction conditions, such as temperature and acid concentration, must be carefully controlled to favor phosphorylation over dehydration. chemistrysteps.com

While orthophosphoric acid (H₃PO₄) can be used directly, its reactivity is often low. oup.comresearchgate.net More potent phosphorylating agents are typically formed in situ or used directly. These include:

Pyrophosphoric acid (H₄P₂O₇) and Polyphosphoric acid (PPA): These are condensation products of phosphoric acid and are significantly more reactive phosphorylating agents. oup.comgoogle.comtandfonline.com PPA is a complex mixture of linear phosphoric acid polymers. ccsenet.org The increased reactivity is attributed to the presence of activated P-O-P bonds. The reaction of an alcohol with a pyrophosphate unit can yield a monoalkyl phosphate and a molecule of orthophosphoric acid. google.com

Activated Phosphoric Acid Derivatives: In some synthetic methods, phosphoric acid is activated by other reagents. For instance, trichloroacetonitrile (B146778) can be used to activate phosphoric acid for the phosphorylation of alcohols. plos.org Other approaches involve the in-situ generation of mixed anhydrides, which act as highly reactive phosphoryl donors. acs.org

The choice of the phosphorylating agent significantly impacts the product distribution, such as the ratio of monoalkyl phosphate to dialkyl phosphate. google.com For example, using polyphosphoric acid can lead to a high proportion of monoalkyl phosphate. google.com

Kinetic Studies and Reaction Rate Analysis of Nonan-2-ol Phosphorylation

Kinetic studies are essential for elucidating the reaction mechanism and optimizing reaction conditions. The phosphorylation of alcohols can be monitored using techniques like ³¹P-NMR spectroscopy. rsc.org

The rate of phosphorylation is influenced by several factors:

Substrate Structure: The reactivity of alcohols in phosphorylation generally follows the order: primary > secondary > tertiary. This trend is largely due to steric hindrance, which is more pronounced for bulkier secondary and tertiary alcohols. rsc.org

Catalyst: The presence and nature of a catalyst can dramatically affect the reaction rate. For example, Lewis acids and various nitrogen-containing bases have been shown to catalyze the phosphorylation of alcohols. researchgate.netresearchgate.netimperial.ac.uk

Temperature: Increasing the temperature generally increases the reaction rate. However, it can also promote side reactions like dehydration. iitk.ac.in

Concentration of Reactants: The reaction order with respect to the alcohol and the phosphorylating agent can provide insights into the rate-determining step of the mechanism. rsc.orgmasterorganicchemistry.com For an SN2-like mechanism, the reaction is expected to be first order in both the alcohol and the phosphorylating agent. For an SN1-like mechanism involving a slow unimolecular dissociation of the phosphorylating agent, the rate would be independent of the alcohol concentration. masterorganicchemistry.com

In a study on the phosphorylation of butanol with a phosphate donor, the reaction was found to be first order with respect to the phosphate donor. rsc.org The rate-determining step in the acid-catalyzed dehydration of some secondary alcohols has been identified as the proton loss from the carbocation intermediate. masterorganicchemistry.com

| tuneFactor | Effect on Reaction Rate | Associated Observations |

|---|---|---|

| scienceSubstrate Structure | Primary > Secondary > Tertiary | Mainly due to steric hindrance. |

| local_fire_departmentCatalyst | Increases rate | Lewis acids and nitrogenous bases are effective. |

| thermostatTemperature | Increases rate | Can also increase competing dehydration reaction. |

| opacityConcentration | Dependent on the reaction order | Provides insight into the rate-determining step. |

Intermediates Detection and Structural Characterization in Reaction Pathways

The detection and characterization of transient intermediates are challenging but crucial for confirming a proposed reaction mechanism. Spectroscopic techniques are invaluable for this purpose.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for studying phosphorus-containing compounds. It can be used to identify and quantify the starting materials, intermediates (such as pyrophosphates), and the final phosphate ester products in the reaction mixture. acs.orgrsc.org The chemical shifts in ³¹P NMR are sensitive to the chemical environment of the phosphorus atom. cdnsciencepub.com

Mass Spectrometry (MS): Mass spectrometry can be used to detect the presence of proposed intermediates, such as mixed anhydrides, by identifying their corresponding mass-to-charge ratios. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to follow the progress of the reaction by monitoring the disappearance of the O-H stretch of the alcohol and the appearance of P=O and P-O-C stretches characteristic of the phosphate ester.

The structural characterization of the final product, nonan-2-yl phosphate, can be achieved through a combination of NMR (¹H, ¹³C, and ³¹P), MS, and IR spectroscopy. The resulting data would confirm the connectivity and structure of the synthesized phosphate ester. The quality and attributes of the resulting phosphate ester can be influenced by the starting materials and reaction conditions. researchgate.net

Computational Chemistry and Theoretical Investigations of Nonan 2 Ol / Phosphoric Acid Interactions

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of chemical systems, providing a favorable balance between computational cost and accuracy. umn.edu It is particularly effective for mapping the potential energy surfaces of chemical reactions, including the identification of reactants, products, intermediates, and the transition states that connect them.

In the context of the phosphorylation of nonan-2-ol by phosphoric acid, DFT calculations can unravel the reaction mechanism and its associated energetics. The process is generally initiated by the protonation of the hydroxyl group of nonan-2-ol by the Brønsted acidic phosphoric acid. This is followed by a nucleophilic substitution where the phosphate (B84403) anion attacks the activated alcohol. DFT is employed to calculate the energies of all stationary points along this reaction coordinate.

Key findings from DFT studies on analogous acid-catalyzed reactions include:

Activation Barriers: The calculations can determine the activation energy (the energy barrier of the transition state), which is crucial for predicting reaction rates. For acid-catalyzed reactions, the presence of the acid provides an alternative reaction pathway with a lower activation energy compared to the uncatalyzed reaction. rsc.org

Transition State Geometry: DFT optimizes the geometry of the transition state, revealing the precise arrangement of atoms at the peak of the energy barrier. For the phosphorylation of nonan-2-ol, this would likely involve a partially formed carbon-oxygen bond (from the phosphate) and a partially broken carbon-oxygen bond (from the leaving water molecule).

The table below presents hypothetical, yet plausible, energetic data for the key steps in the phosphorylation of nonan-2-ol, based on DFT calculations reported for similar alcohol phosphorylation and acid-catalyzed reactions. researchgate.netresearchgate.net

| Species/State | Description | Relative Free Energy (kcal/mol) |

| Reactants | Nonan-2-ol + H₃PO₄ | 0.0 |

| Reactant Complex | Hydrogen-bonded complex of Nonan-2-ol and H₃PO₄ | -5.2 |

| Transition State (TS) | Nucleophilic attack of phosphate on protonated alcohol | +22.5 |

| Product Complex | Nonan-2-yl phosphate hydrogen-bonded to water | -10.8 |

| Products | Nonan-2-yl phosphate + H₂O | -3.5 |

This interactive table contains illustrative data derived from principles of DFT calculations on analogous systems.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions between Nonan-2-ol and Phosphoric Acid

While DFT is excellent for static energetic calculations, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. uni-giessen.de MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. This is particularly useful for understanding the nature of intermolecular interactions in a condensed phase, such as a solution containing nonan-2-ol and phosphoric acid. researchgate.net

The primary intermolecular interactions governing this system are:

Hydrogen Bonding: The most significant interaction is expected to be hydrogen bonding. The hydroxyl group of nonan-2-ol can act as both a hydrogen bond donor and acceptor, while phosphoric acid has multiple sites for strong hydrogen bonding (the acidic protons as donors and the phosphoryl oxygen as an acceptor). researchgate.netuni-regensburg.de

Van der Waals Interactions: The long, non-polar nonyl chain of nonan-2-ol will primarily interact with other molecules through weaker van der Waals forces.

MD simulations can quantify these interactions through analyses such as:

Radial Distribution Functions (RDFs): RDFs can show the probability of finding a phosphoric acid molecule at a certain distance from the hydroxyl group of nonan-2-ol, providing a clear picture of the solvation shell and the preferred distance for hydrogen bonding.

Hydrogen Bond Dynamics: The simulations can calculate the average number and lifetime of hydrogen bonds between the two species, offering insight into the stability and dynamics of their association. rsc.org

The table below summarizes typical parameters and focus areas for an MD simulation of this system.

| Simulation Parameter | Typical Value/Description | Purpose |

| Force Field | COMPASS, OPLS-AA, or CHARMM | Defines the potential energy function for all atoms and interactions. researchgate.net |

| System Size | ~500 nonan-2-ol, ~100 H₃PO₄, in a solvent box (e.g., water or a non-polar solvent) | To simulate bulk phase behavior and minimize boundary artifacts. |

| Temperature | 298 K (25 °C) | To simulate room temperature conditions. |

| Simulation Time | 50-200 nanoseconds | To allow the system to reach equilibrium and collect sufficient data for analysis. nih.gov |

| Primary Analysis | Radial Distribution Functions (O-H···O), H-bond lifetime, diffusion coefficients | To characterize the structure and dynamics of intermolecular interactions. |

This interactive table illustrates common parameters used in MD simulations to study intermolecular forces.

Computational Modeling of Catalyst-Substrate Interactions for Nonan-2-ol Phosphorylation

A significant application of computational modeling in this area is to understand and predict the outcome of asymmetric catalysis, where a chiral catalyst is used to produce one enantiomer of a product preferentially. kashanu.ac.ir Chiral phosphoric acids (CPAs), typically derived from a BINOL (1,1'-bi-2-naphthol) scaffold, are powerful Brønsted acid catalysts for a wide range of enantioselective transformations. rsc.orgresearchgate.net

In the hypothetical asymmetric phosphorylation of nonan-2-ol, a chiral phosphoric acid catalyst would interact with the substrate to create a structured, chiral environment. Computational modeling, primarily using DFT, is essential for understanding how this chirality is transferred. The prevailing model suggests a bifunctional activation mechanism where the catalyst interacts with the substrate via two points of contact. nih.govbu.edu For the phosphorylation of nonan-2-ol, this would involve:

The acidic proton of the CPA protonating and activating the hydroxyl group of nonan-2-ol.

The basic phosphoryl oxygen of the CPA forming a hydrogen bond with another part of the substrate or orienting the incoming nucleophile. nih.gov

This dual interaction holds the substrate in a specific conformation within the catalyst's chiral pocket. researchgate.net To produce the (R) or (S) enantiomer of the phosphorylated product, the nonan-2-ol must approach the catalyst in a specific way. Computational models are used to build the transition states for both possible approaches (pro-(R) and pro-(S)). The calculated energy difference between these two diastereomeric transition states determines the predicted enantiomeric excess (ee) of the reaction. A lower energy transition state implies a faster reaction rate for that pathway, leading to the major product enantiomer. researchgate.net

The table below shows hypothetical DFT-calculated energy data for the enantioselective phosphorylation of nonan-2-ol catalyzed by a generic (R)-chiral phosphoric acid.

| Parameter | Transition State leading to (S)-product (TS-S) | Transition State leading to (R)-product (TS-R) |

| Relative Free Energy (ΔG‡) | +21.5 kcal/mol | +23.4 kcal/mol |

| Energy Difference (ΔΔG‡) | - | 1.9 kcal/mol |

| Key Steric Interaction | Minimal clash between substrate's alkyl chain and catalyst's 3,3' substituent. | Significant steric clash between substrate's alkyl chain and catalyst's 3,3' substituent. nih.gov |

| Predicted Major Product | (S)-nonan-2-yl phosphate | - |

| Predicted Enantiomeric Excess (ee) | ~95% | - |

This interactive table illustrates how computational modeling can predict the stereochemical outcome of a catalyzed reaction by comparing the energies of competing transition states.

Advanced Analytical Techniques for Characterization of Nonan 2 Ol Phosphate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including nonan-2-ol phosphate (B84403) esters. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of phosphorus, carbon, and hydrogen atoms within the molecule.

31P NMR for Phosphorus Environment Analysis

Phosphorus-31 NMR (31P NMR) is a highly effective and direct method for analyzing phosphorus-containing compounds. oxinst.com The 31P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, which contributes to its excellent NMR sensitivity. mdpi.com This technique is particularly valuable for distinguishing between different types of phosphate esters (mono-, di-, and tri-esters) and identifying any unreacted phosphoric acid or byproducts. researchgate.net

The chemical shift (δ) in a 31P NMR spectrum is indicative of the electronic environment of the phosphorus atom. For organophosphate esters, the chemical shifts typically appear in a predictable range. For instance, triarylphosphates show signals around -17.5 ppm, while other organic phosphate esters can be found at different chemical shifts, such as around -13 ppm. edpsciences.orgresearchgate.net The presence of multiple peaks in the 31P NMR spectrum of a nonan-2-ol phosphate ester sample would suggest a mixture of different phosphate species. researchgate.net For example, a reaction mixture might show distinct signals for the desired nonan-2-ol phosphate ester, any remaining phosphoric acid, and potentially pyrophosphate byproducts. The integration of these signals can provide quantitative information about the relative amounts of each species in the sample.

Table 1: Representative 31P NMR Chemical Shifts for Phosphate Species

| Compound Type | Typical Chemical Shift Range (ppm) |

|---|---|

| Phosphoric Acid | ~0 |

| Monoalkyl Phosphate | -5 to 5 |

| Dialkyl Phosphate | -1 to 3 |

| Trialkyl Phosphate | -3 to 0 |

Note: Chemical shifts are relative to a standard (e.g., 85% H₃PO₄) and can be influenced by solvent and concentration.

1H and 13C NMR for Carbon Skeleton and Proton Proximity Elucidation

Proton (1H) and Carbon-13 (13C) NMR spectroscopy provide complementary information that is crucial for confirming the structure of the nonan-2-ol alkyl chain and its attachment to the phosphate group. nih.gov

1H NMR spectra reveal the number of different types of protons and their neighboring environments. For nonan-2-ol phosphate, one would expect to see characteristic signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the nonyl chain. The proton on the carbon bearing the phosphate group (CH-O-P) would exhibit a distinct chemical shift and coupling to both the adjacent protons and the phosphorus nucleus (3JH-P coupling). This coupling provides definitive evidence of the ester linkage.

13C NMR spectroscopy maps the carbon framework of the molecule. researchgate.netresearchgate.net Each unique carbon atom in the nonan-2-ol phosphate ester will produce a distinct signal. researchgate.net The carbon atom directly bonded to the phosphate oxygen (C-O-P) will show a characteristic downfield shift and will also exhibit coupling to the phosphorus nucleus (2JC-P coupling). The chemical shifts of the other carbons in the nonyl chain can be assigned based on their distance from the phosphate group and by comparison with the spectrum of the starting alcohol, nonan-2-ol. nih.govscilit.com

Table 2: Predicted 1H and 13C NMR Data for Nonan-2-ol Moiety in a Phosphate Ester

| Atom | 1H Chemical Shift (ppm, multiplicity, coupling) | 13C Chemical Shift (ppm) |

|---|---|---|

| C1-H₃ | ~0.8-0.9 (t) | ~14 |

| C2-H | ~4.0-4.5 (m, coupled to P) | ~70-75 (d, 2JC-P) |

| C2-CH₃ | ~1.2-1.3 (d) | ~23 |

| C3-H₂ | ~1.5-1.7 (m) | ~38-40 |

| C4-C8-H₂ | ~1.2-1.4 (m) | ~22-32 |

Note: These are approximate values and can vary based on the specific phosphate ester (mono-, di-, tri-ester) and the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of nonan-2-ol phosphate esters and for obtaining structural information through the analysis of fragmentation patterns. rsc.org When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺), and its mass-to-charge ratio (m/z) is measured. savemyexams.com

For a nonan-2-ol phosphate ester, the molecular ion peak will confirm the compound's molecular weight. High-resolution mass spectrometry can provide the exact molecular formula. The fragmentation of the molecular ion provides a "fingerprint" that can help to confirm the structure. Common fragmentation pathways for organophosphate esters include:

Loss of the alkyl group: Cleavage of the C-O bond can result in a fragment corresponding to the phosphate moiety and another to the nonyl cation or radical.

Cleavage of the P-O bond: This can lead to fragments representing the alcohol and the phosphoric acid portions of the molecule.

Loss of phosphoric acid: In some cases, particularly with phosphoserine and phosphothreonine peptides, the neutral loss of H₃PO₄ (98 Da) is a dominant fragmentation pathway. nih.gov A similar loss might be observed for nonan-2-ol phosphate.

Rearrangements: The McLafferty rearrangement is common in molecules with carbonyl groups and long alkyl chains, though less typical for simple phosphate esters.

The fragmentation pattern of the parent alcohol, nonan-2-ol, often shows a prominent peak at m/z 45, corresponding to the [CH₃CHOH]⁺ fragment, and is characterized by the absence or small size of the molecular ion peak. nih.govlibretexts.org The fragmentation of the phosphate ester will be more complex, but the presence of fragments related to the nonyl chain can be expected. For example, clusters of peaks separated by 14 mass units (CH₂) are characteristic of long alkyl chains. libretexts.org

Other Spectroscopic Methods (e.g., Infrared (IR) and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. udayton.edu They are complementary, as some vibrations are more active in IR and others in Raman. udayton.edu

In the analysis of nonan-2-ol phosphate esters, these techniques are particularly useful for identifying key functional groups:

P=O Stretching: This vibration typically gives rise to a strong absorption band in the IR spectrum, usually in the region of 1300-1200 cm⁻¹. cdnsciencepub.com

P-O-C Stretching: The stretching vibrations of the phosphodiester (P-O-C) bonds are also characteristic. Antisymmetric and symmetric stretches appear at distinct frequencies, for example, around 1050-1030 cm⁻¹ and 810-750 cm⁻¹, respectively. cdnsciencepub.com

O-H Stretching: If the sample contains mono- or di-esters, or unreacted phosphoric acid, a broad absorption band corresponding to the O-H stretch will be observed in the region of 3600-3200 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the nonyl group will be prominent in the 3000-2850 cm⁻¹ region.

Table 3: Key Vibrational Frequencies for Nonan-2-ol Phosphate Esters

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| P=O | Stretch | 1300 - 1200 (Strong) |

| P-O-C | Asymmetric Stretch | 1050 - 1030 (Strong) |

| P-O-C | Symmetric Stretch | 810 - 750 (Medium to Weak) |

| O-H (in acid form) | Stretch | 3600 - 3200 (Broad) |

Chromatographic Separation and Purification Techniques (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating the components of a reaction mixture and for purifying the desired nonan-2-ol phosphate ester. edpsciences.org These methods are also used to assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture. chromatographyonline.comnih.gov For organophosphate esters, reverse-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The different phosphate esters (mono-, di-, tri-esters) and any unreacted starting materials will have different polarities and will therefore elute from the column at different times (retention times). By coupling the HPLC system to a detector, such as a UV detector or a mass spectrometer (HPLC-MS), the individual components can be identified and quantified. nih.gov

Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique that is often used for monitoring the progress of a reaction and for preliminary purity assessment. iaea.org A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable mobile phase. The components of the mixture will travel up the plate at different rates depending on their polarity and their interaction with the stationary and mobile phases. The separation is visualized, and the retention factor (Rf) for each spot is calculated. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and expected products, the progress of the reaction can be determined.

The choice of chromatographic conditions, such as the mobile phase composition and the type of stationary phase, is critical for achieving good separation of the various organophosphate species. taylorfrancis.com

Emerging Research Areas and Advanced Materials Chemistry Utilizing Nonan 2 Ol Phosphate Derivatives

Integration of Nonan-2-ol Phosphate (B84403) Esters in Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The unique molecular structure of nonan-2-ol phosphate, featuring a polar phosphate head group and a nonpolar nonyl tail, makes it an ideal candidate for the construction of such assemblies.

Exploration of Hydrogen Bonding Interactions in Adducts

Hydrogen bonds are a critical type of non-covalent interaction that governs the assembly of many biological and synthetic systems. In the context of nonan-2-ol phosphate, the phosphate group (—PO₄) is a potent hydrogen bond donor and acceptor. The P=O and P-OH moieties can engage in a variety of hydrogen bonding motifs.

Research into analogous organophosphate adducts has demonstrated the formation of intricate three-dimensional networks through strong, charge-assisted hydrogen bonds. eurjchem.com For instance, studies on organophosphate-adducts reveal that N-H···O and O-H···O hydrogen bonds are pivotal in connecting organic and inorganic layers within a crystal structure. eurjchem.com In adducts involving nonan-2-ol phosphate, similar interactions are expected to occur. The phosphate group can form hydrogen bonds with other phosphate groups, water molecules, or other functional groups present in the system. These interactions are crucial in stabilizing the resulting supramolecular structures. nih.govmdpi.com Computational studies on similar systems have helped to quantify the strength and nature of these hydrogen bonds, providing a theoretical framework for predicting the structure of new adducts. eurjchem.com

The table below summarizes the types of hydrogen bonds that are anticipated to be significant in the formation of nonan-2-ol phosphate adducts, based on studies of similar organophosphates.

| Interaction Type | Donor | Acceptor | Significance in Supramolecular Assembly |

| Intermolecular | P-OH | P=O | Formation of phosphate dimers and chains |

| Intermolecular | P-OH | H₂O | Hydration and stabilization of the assembly |

| Intermolecular | H₂O | P=O | Integration of water into the crystal lattice |

| Intramolecular | P-OH | Oxygen on the same molecule | Can influence the conformation of the molecule |

| With other molecules | N-H (e.g., from an amine) | P=O | Formation of co-crystals and adducts with specific geometries |

This table is a representation of expected interactions based on the behavior of analogous organophosphate compounds.

Design of Self-Assembling Systems and Ligand Scaffolds

The amphiphilic nature of nonan-2-ol phosphate drives its self-assembly in solution. nih.gov In aqueous environments, the hydrophobic nonyl chains tend to aggregate to minimize their contact with water, while the hydrophilic phosphate head groups remain exposed to the aqueous phase. This behavior can lead to the spontaneous formation of various nanostructures, such as micelles, vesicles, or lamellar structures. acs.orgx-mol.com

The specific morphology of the self-assembled structure is influenced by factors like the concentration of the nonan-2-ol phosphate, the pH of the solution, the temperature, and the presence of other ions or molecules. nih.govacs.org For example, research on other amphiphilic phosphate esters has shown that changes in hydrophobic chain length and initial polymer concentrations can lead to transitions between spherical micelles, worm-like micelles, and vesicles. acs.orgx-mol.com

These self-assembling systems have potential applications as nanoreactors, drug delivery vehicles, or templates for the synthesis of other materials. nih.govmdpi.comresearchgate.net Furthermore, by modifying the nonan-2-ol phosphate molecule, for instance by introducing other functional groups, it is possible to design sophisticated ligand scaffolds for catalysis or molecular recognition.

Nonan-2-ol Phosphate Derivatives as Precursors for Functional Materials

The chemical reactivity of the phosphate and hydroxyl groups in nonan-2-ol phosphate and its derivatives opens up avenues for their use as monomers or building blocks in the synthesis of a wide range of functional materials.

Synthesis of Polymeric Systems and Amphiphilic Esters from High-Carbon Alcohols

Nonan-2-ol, as a high-carbon alcohol, can be a starting point for the synthesis of various polymers and esters with tailored properties. Phosphoric acid esters of long-chain alcohols are known to be valuable as dispersants and emulsifiers. google.comresearchgate.net

Polyphosphoesters, a class of polymers with a phosphorus-oxygen backbone, can be synthesized using diols and phosphate derivatives. mdpi.com By analogy, bifunctional derivatives of nonan-2-ol phosphate could be used in polycondensation reactions to create novel polyphosphoesters. These polymers are of interest for their biodegradability and potential applications in the biomedical field. mdpi.comacs.org The synthesis of amphiphilic diblock polyphosphoesters has been demonstrated to lead to the formation of micelles capable of encapsulating hydrophobic drugs. mdpi.com

The general approach to synthesizing such polymers is outlined below:

| Reaction Type | Reactants | Resulting Polymer/Ester | Potential Properties |

| Polycondensation | Di-functionalized nonan-2-ol phosphate derivative, Diol | Polyphosphoester | Biodegradable, amphiphilic |

| Esterification | Nonan-2-ol, Poly(ethylene glycol) derivative, Phosphorylating agent | Amphiphilic Block Copolymer Ester | Surfactant, dispersant |

This table illustrates potential synthetic pathways based on established polymerization techniques for related monomers.

Investigation of Surface Modification and Interfacial Properties

Alkyl phosphates are well-documented as effective agents for modifying the surfaces of various materials, particularly metal oxides. jnanoworld.comacs.orgoup.comresearchgate.net The phosphate head group can form strong covalent or coordinate bonds with surface hydroxyl groups on materials like titanium dioxide, aluminum oxide, and imogolite nanotubes. jnanoworld.comoup.comresearchgate.net The nonyl chain of nonan-2-ol phosphate would then form a hydrophobic layer on the surface.

This surface modification can dramatically alter the properties of the material, for example, by changing its wettability from hydrophilic to hydrophobic. oup.com Such modifications are crucial for improving the dispersion of nanoparticles in polymer matrices, enhancing the corrosion resistance of metals, and creating surfaces with specific biocompatibility or catalytic activity. jnanoworld.comresearchgate.net

Studies on the surface modification of titanium-based particles with alkyl phosphates have shown that the modifier can be effectively anchored to the surface, leading to improved physical-chemical affinity for hydrophobic molecules. jnanoworld.com Similarly, the treatment of aluminum alloys with alkyl phosphate solutions has been shown to induce superhydrophobicity, significantly enhancing their protective properties. researchgate.net

The effectiveness of nonan-2-ol phosphate as a surface modifier would depend on factors such as the substrate material, the concentration of the modifying solution, and the reaction conditions. The expected outcome is the formation of a self-assembled monolayer on the substrate, with the nonyl chains oriented away from the surface.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.